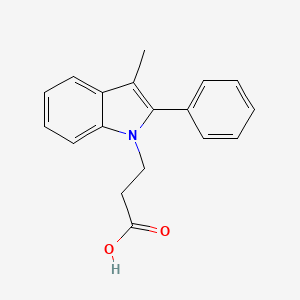

3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid

Description

Significance of Indole (B1671886) Scaffold in Contemporary Chemical Biology and Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry and chemical biology. nih.govresearchgate.net Its prevalence in a multitude of natural products, pharmaceuticals, and agrochemicals underscores its versatile role in molecular recognition and biological function. researchgate.net The indole ring system is a key component in the structures of many approved drugs, where it contributes to their therapeutic effects across a wide range of diseases. nih.gov

The significance of the indole scaffold can be attributed to several key factors:

Biological Activity: Indole derivatives exhibit a remarkable diversity of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. researchgate.netchemicalbook.com This broad spectrum of activity has made them attractive starting points for drug discovery programs.

Structural Versatility: The indole ring can be readily functionalized at various positions, allowing for the systematic modification of its steric and electronic properties. This tunability enables chemists to optimize the potency, selectivity, and pharmacokinetic profiles of indole-based compounds.

Receptor Interactions: The indole nucleus can participate in various non-covalent interactions with biological macromolecules, including hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions are crucial for the binding of indole-containing ligands to their protein targets.

The continued exploration of indole chemistry promises to yield novel compounds with enhanced therapeutic potential.

Overview of Propionic Acid Derivatives in Organic and Biological Systems

Propionic acid and its derivatives are another class of compounds with significant relevance in both organic chemistry and biological systems. The propionic acid moiety, a three-carbon carboxylic acid, is found in a variety of natural and synthetic molecules.

In the realm of medicine, arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Compounds such as ibuprofen (B1674241) and naproxen, which feature a propionic acid group, are widely used to alleviate pain and inflammation. nih.gov The carboxylic acid functional group is often crucial for their mechanism of action, which typically involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov

Beyond their anti-inflammatory effects, propionic acid derivatives have been investigated for a range of other biological activities. Furthermore, propionic acid itself is a short-chain fatty acid that plays a role in various physiological processes and is produced by the gut microbiota.

Structural Elucidation and Naming Convention of 3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid

The compound at the heart of this article, this compound, is a synthetic molecule that combines the structural features of both an indole and a propionic acid derivative. A systematic breakdown of its name reveals its precise chemical structure:

Indole: The core of the molecule is an indole ring system.

2-phenyl: A phenyl group is attached to the second position of the indole ring.

3-Methyl: A methyl group is attached to the third position of the indole ring.

1-yl: The attachment of the propionic acid moiety is at the nitrogen atom of the indole ring, which is designated as position 1.

3-(...)-propionic acid: A propionic acid chain is connected to the indole nitrogen. The "3-" indicates that the indole ring is attached to the third carbon of the propionic acid chain.

Therefore, the structure consists of a 2-phenyl-3-methylindole core that is N-alkylated with a propionic acid group.

Interactive Data Table: Structural and Chemical Properties

| Property | Value |

| IUPAC Name | 3-(3-Methyl-2-phenyl-1H-indol-1-yl)propanoic acid |

| Molecular Formula | C18H17NO2 |

| Molecular Weight | 279.33 g/mol |

| CAS Number | Not available |

Note: The CAS number for this specific isomer could not be located, highlighting its obscurity in the chemical literature.

Research Gaps and Objectives for this compound

A comprehensive search of the scientific literature reveals a significant research gap concerning the specific compound this compound. While numerous studies have been conducted on structurally related indole derivatives and propionic acid derivatives, there is a notable absence of published research focusing on this particular molecule.

The existing literature describes the synthesis and biological evaluation of similar compounds, such as:

3-methyl-2-phenyl-1-substituted-indole derivatives: These compounds have been investigated for their anti-inflammatory and analgesic activities. nih.gov

3-(2-Methyl-indol-1-yl)-propionic acid: This isomer, with the methyl group at the 2-position, is commercially available but lacks extensive biological data in the public domain.

3-(2-PHENYL-INDOL-1-YL)-PROPIONIC ACID: This analog lacks the methyl group at the 3-position.

The absence of data for this compound presents a clear opportunity for future research. Key objectives for the investigation of this compound should include:

Chemical Synthesis and Characterization: The development of an efficient and scalable synthetic route to this compound is the first essential step. Full characterization of the compound using modern analytical techniques (NMR, mass spectrometry, etc.) would be required to confirm its structure and purity.

Biological Screening: A broad-based biological screening campaign could be undertaken to identify any potential therapeutic applications. Given the pharmacological profiles of related compounds, assays for anti-inflammatory, analgesic, anticancer, and antimicrobial activities would be of particular interest.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the SAR of this and related compounds could provide valuable insights into the structural features required for biological activity. This would involve the synthesis and testing of a library of analogs with modifications to the indole ring, the phenyl group, and the propionic acid side chain.

The exploration of this currently uncharacterized chemical entity holds the potential to uncover novel biological activities and contribute to the development of new therapeutic agents.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This approach simplifies the planning of a synthetic route.

Disconnection at N1-Propionic Acid Linkage

The most logical initial disconnection is at the bond between the indole nitrogen (N1) and the propionic acid side chain. This C-N bond is typically formed in the final stages of the synthesis through an N-alkylation reaction. This disconnection simplifies the target molecule into two key synthons: the 3-methyl-2-phenylindole nucleus and a three-carbon electrophile that can introduce the propionic acid moiety.

Figure 1: Retrosynthetic Disconnection at the N1-Propionic Acid Linkage

Disconnection Strategies for the 3-Methyl-2-phenylindole Core

The 3-methyl-2-phenylindole core can be further deconstructed. The most common and historically significant approach is based on the Fischer indole synthesis. This involves disconnecting the C2-C3 bond and the N1-C7a bond of the indole ring. This leads back to two simple precursors: a substituted phenylhydrazine (B124118) and an asymmetric ketone. For 3-methyl-2-phenylindole, these precursors are phenylhydrazine and propiophenone (B1677668) (1-phenyl-1-propanone).

Figure 2: Retrosynthetic Disconnection of the 3-Methyl-2-phenylindole Core via Fischer Indole Synthesis

Synthesis of the 3-Methyl-2-phenylindole Nucleus

Fischer Indole Synthesis Approaches for 3-Methyl-2-phenylindole

The Fischer indole synthesis is a classic chemical reaction that produces the indole heterocycle from a phenylhydrazine and an aldehyde or ketone under acidic conditions. wikipedia.org Discovered by Emil Fischer in 1883, this method remains a widely used and efficient route for indole synthesis. wikipedia.orgrsc.org

The reaction proceeds by condensing phenylhydrazine (or its hydrochloride salt) with propiophenone. nih.govresearchgate.net This initially forms a phenylhydrazone intermediate. Under acidic catalysis (using Brønsted acids like acetic acid, HCl, or H₂SO₄, or Lewis acids like ZnCl₂), the hydrazone tautomerizes to its enamine form. wikipedia.orgyoutube.com This is followed by a researchgate.netresearchgate.net-sigmatropic rearrangement, which is the key bond-forming step. The subsequent loss of an ammonia (B1221849) molecule and cyclization leads to the formation of the aromatic indole ring. youtube.com

Table 1: Reaction Conditions for Fischer Indole Synthesis of 3-Methyl-2-phenylindole

| Phenylhydrazine Reactant | Ketone Reactant | Acid Catalyst | Solvent | Conditions | Reference |

| Phenylhydrazine hydrochloride | Propiophenone | Glacial Acetic Acid | Glacial Acetic Acid | Reflux, 10 hours | nih.govresearchgate.net |

| Phenylhydrazine | Propiophenone | Polyphosphoric Acid | None | Heating | wikipedia.org |

| Phenylhydrazine | Propiophenone | Zinc Chloride | None | Heating | wikipedia.org |

A one-pot, three-component protocol has also been developed, combining the Fischer indolisation with a subsequent N-alkylation in a single rapid procedure, often facilitated by microwave heating. rsc.org

Alternative Cyclization Strategies for Functionalized Indoles

While the Fischer method is robust, several other strategies have been developed for indole synthesis, offering alternatives that may be advantageous for specific substrates or to achieve different substitution patterns.

Palladium-Catalyzed Cyclizations: One significant alternative involves the palladium-catalyzed cyclization of 2-alkynylanilines. mdpi.com This method provides access to 2-substituted indoles and can be performed in aqueous micellar media, offering a greener synthetic route. mdpi.com

Aryl Triazole Ring-Opening: A novel approach involves the ring-opening of aryl triazoles followed by a subsequent cyclization in the presence of iodine to form the indole nucleus. mdpi.com

Domino Reactions: Modern organic synthesis often employs domino or cascade reactions to build molecular complexity efficiently. For instance, a domino aza-annulation/Diels-Alder cyclization of specific enyne substrates can be used to construct complex indole-containing frameworks. nih.gov

Palladium-Catalyzed Direct Arylation: Methods for the direct C-H functionalization of indoles have emerged, as well as palladium-catalyzed coupling reactions to form 3-phenylindoles from indole and a halobenzene, which could be adapted for more substituted systems. google.com

Functionalization at the Indole N1 Position with Propionic Acid Moiety

Once the 3-methyl-2-phenylindole nucleus is synthesized, the final step is the introduction of the propionic acid group at the N1 position. This is typically achieved through N-alkylation. The indole nitrogen is weakly acidic and can be deprotonated by a suitable base to form an indolide anion, which then acts as a nucleophile.

The deprotonated indole can be reacted with an alkyl halide, such as ethyl 3-bromopropionate, in a polar aprotic solvent like dimethylformamide (DMF). The use of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is common. nih.govuniv-ovidius.ro The reaction proceeds via an Sₙ2 mechanism. Following the alkylation, a simple hydrolysis of the resulting ester under acidic or basic conditions yields the final this compound.

An alternative approach involves a Michael addition reaction. The indolide anion can react with an α,β-unsaturated carbonyl compound like ethyl acrylate. This conjugate addition also installs the desired three-carbon chain at the N1 position, which can then be hydrolyzed.

Table 2: General Conditions for N-Alkylation of Indoles

| Indole Substrate | Alkylating Agent | Base | Solvent | Conditions | Reference |

| Substituted Indole | Benzyl (B1604629) Chloride | Sodium Hydride (NaH) | DMF | Room Temperature, Overnight | researchgate.net |

| Indole | 1,2-dibromoethane | Potassium Carbonate (K₂CO₃) | DMF | 40°C, 3 hours | univ-ovidius.ro |

| Indole | Dimethyl Carbonate | DABCO | DMF | 90-95°C, 7-21 hours | google.com |

A three-component, one-pot procedure has been developed specifically for the synthesis of 3-indolepropionic acids, offering a highly efficient route that avoids chromatography. nih.gov

An exploration into the synthesis of this compound reveals a variety of chemical strategies. These methodologies focus on the introduction and modification of the propionic acid moiety attached to the indole nitrogen, the potential for creating chiral variations, and the application of environmentally conscious synthetic principles.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-methyl-2-phenylindol-1-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-13-15-9-5-6-10-16(15)19(12-11-17(20)21)18(13)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCWUAMLIVAJRCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=CC=CC=C12)CCC(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679265 | |

| Record name | 3-(3-Methyl-2-phenyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171934-74-9 | |

| Record name | 3-(3-Methyl-2-phenyl-1H-indol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Design and Structure Activity Relationship Sar Investigations

Design Rationale for Structural Analogues of 3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid

The design of analogues of this compound is a strategic process aimed at probing the chemical space around the core scaffold to enhance interactions with specific biological targets. This involves systematic modifications at three key regions: the indole (B1671886) ring, the N1-propionic acid chain, and the indole core itself.

The indole ring offers multiple positions for substitution, allowing for fine-tuning of the molecule's electronic and steric properties.

C2-Position : The 2-phenyl group is a common feature in many active indole derivatives. SAR studies on related indole-5-propanoic acid derivatives targeting the G-protein coupled receptor 40 (GPR40) have shown that substitutions on this phenyl ring are critical for activity. For instance, introducing small alkyl or halogen substituents at the ortho and meta positions of the C2-phenyl ring can significantly influence agonist activity. acs.orgnih.gov The rationale is to optimize the fit within the receptor's binding pocket, potentially by engaging in hydrophobic or specific electrostatic interactions.

C3-Position : In the parent compound, this position is occupied by a methyl group. Replacing this group is a common strategy. For example, in the development of indomethacin (B1671933) analogues, the carboxylic acid moiety of indomethacin at position 3 was replaced with a methyl group to reduce gastrointestinal side effects. researchgate.net

C4, C5, C6, and C7-Positions : The benzene (B151609) portion of the indole nucleus provides several sites for modification. Studies on GPR17 agonists revealed that while substituents at the C6-position can be large and lipophilic, the C4-position is less tolerant and only allows for smaller substituents without losing potency. researchgate.net For GPR40 agonists, substitutions at the C5-position with the propionic acid side chain are crucial, but additional modifications at other positions like C6 can modulate activity. For instance, a series of 2-aryl-substituted indole-5-propanoic acid derivatives were designed to identify new GPR40 agonists. acs.orgnih.gov Similarly, in other indole series, substituents at the C5 position, such as halogens or nitro groups, have been shown to have interdependent effects with substituents on other parts of the molecule, influencing receptor affinity. nih.gov Small, lipophilic substituents at the C5 position have been found to afford potent antagonism in 5-HT3 receptors, suggesting this position may fit into a narrow, hydrophobic pocket of the receptor. wikipedia.org

The N1-propionic acid chain is a key functional group, often responsible for critical binding interactions, such as forming salt bridges with basic residues in a receptor. Modifications to this chain can impact potency and selectivity.

Chain Length and Rigidity : The length of the alkyl chain connecting the carboxylic acid to the indole nitrogen is a critical parameter. Indiscriminate chain lengthening is not always beneficial to biological activity. core.ac.uk Introducing conformational constraints, for example, by incorporating cyclic structures or double bonds, can lock the side chain into a more favorable conformation for receptor binding, potentially increasing affinity and selectivity.

Carboxylic Acid Surrogates : The terminal carboxylic acid group can be replaced with other acidic functional groups, known as bioisosteres, such as tetrazoles or acylsulfonamides. This strategy is often employed to improve pharmacokinetic properties like oral bioavailability and metabolic stability while maintaining the key acidic interaction with the target receptor.

Amide Derivatives : Conversion of the propionic acid to various amide derivatives is another common modification. For example, N-(indol-3-ylglyoxyl)arylalkylamides have been synthesized to explore conformational constraints that might confer selectivity for different receptor subtypes. mdpi.com

Bioisosteric replacement of the indole nucleus itself is a powerful strategy to discover novel scaffolds with improved properties. nih.gov This involves replacing the indole ring with other heterocyclic systems that mimic its size, shape, and electronic distribution.

Indazole : The indazole ring is a well-known bioisostere of indole. It has been successfully used to develop antagonists for the serotonin (B10506) 5-HT3 receptor, demonstrating that this core replacement can maintain or even improve receptor binding affinity. acs.org

Benzimidazole and other Heterocycles : Other heterocyclic systems like benzimidazole, pyridine, and quinoline (B57606) can also serve as indole surrogates. researchgate.net The choice of isostere depends on the specific interactions required for the target receptor. For example, N-anilinoethylamides have been developed as melatoninergic agents where the aniline (B41778) portion mimics the indole ring of melatonin. mdpi.com The goal is to retain the key pharmacophoric elements while potentially introducing new interaction points or improving drug-like properties. nih.gov

Synthesis and Characterization of Structural Analogues

The synthesis of analogues of this compound typically involves multi-step sequences. A common approach begins with the Fischer indole synthesis. researchgate.netnih.gov This reaction can be used to construct the core 3-methyl-2-phenyl-indole scaffold from an appropriately substituted phenylhydrazine (B124118) and propiophenone (B1677668). nih.gov

Once the indole core is formed, the N1-propionic acid side chain can be introduced via N-alkylation. A typical procedure involves the cyanoethylation of the indole nitrogen using acrylonitrile, followed by hydrolysis of the resulting nitrile to the desired propionic acid. nih.gov Alternatively, direct alkylation with an ethyl ester of bromo-propionic acid followed by saponification can yield the final product.

The synthesis of 2-aryl-substituted indole-5-propanoic acid derivatives for GPR40 studies involved a key Suzuki coupling reaction to introduce the substituted phenyl ring at the C2 position, followed by manipulations of the side chain at the C5 position. acs.orgnih.gov For GPR17 ligands, a multicomponent Petasis borono–Mannich (PBM) reaction has been employed to synthesize novel indoline-derived phenolic Mannich bases. researchgate.nettuni.fiacs.org

Characterization of the synthesized analogues is performed using standard analytical techniques, including Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy to confirm the chemical structure and purity of the compounds. nih.gov

Structure-Activity Relationship Studies in In Vitro Systems

In vitro assays are essential for determining the biological activity of the synthesized analogues and establishing a structure-activity relationship (SAR). These studies typically involve measuring the binding affinity or functional activity of the compounds at their target receptors.

GPR40 and GPR17 are G-protein coupled receptors that have emerged as important drug targets. Indole propionic acid derivatives have been extensively studied as modulators of these receptors.

GPR40 Agonists: GPR40 is a target for the treatment of type 2 diabetes due to its role in glucose-stimulated insulin (B600854) secretion (GSIS). nih.govnih.gov SAR studies on a series of 2-(disubstituted phenyl)-indole-5-propanoic acid derivatives revealed key structural requirements for potent GPR40 agonism. acs.orgnih.gov

C2-Phenyl Substituents : The substitution pattern on the C2-phenyl ring was found to be a major determinant of activity. Compounds with a methyl group at the C2' position and a fluoro or methyl group at the C4' or C5' position of the phenyl ring showed high GPR40 agonist activity.

Lead Compounds : Two lead compounds, 4k (3-[2-(4-fluoro-2-methylphenyl)-1H-indol-5-yl]propanoic acid) and 4o (3-[2-(2,5-dimethylphenyl)-1H-indol-5-yl]propanoic acid), were identified as potent full agonists that activated both Gq and Gs signaling pathways. acs.orgnih.gov

Table 1: In Vitro GPR40 Agonistic Activity of Selected Indole-5-propanoic Acid Analogues acs.orgnih.gov

| Compound | R1 (C2') | R2 (C4'/C5') | EC₅₀ (nM) |

| 4k | 2-Me | 4-F | 29 |

| 4o | 2-Me | 5-Me | 16 |

| 4a | H | H | >10000 |

| 4j | 2-Me | H | 120 |

| 4l | 2-F | 4-F | 2200 |

GPR17 Agonists: GPR17 is considered a target for glioblastoma treatment. tuni.fiacs.org Molecular docking studies of a large library of indole derivatives against the GPR17 receptor identified novel agonists. researchgate.netacs.org

Docking Studies : A library of over 6000 indoline (B122111) derivatives was screened using molecular docking. This led to the identification of a novel indoline-derived phenolic Mannich base, referred to as CHBC, as a potential GPR17 activator with a favorable glide score of -8.390. tuni.fiacs.org

Structural Features : The studies suggested that specific interactions, such as π-π stacking and salt bridges with the receptor, are important for binding. tuni.fi The potency of indole derivatives as GPR17 agonists was shown to be sensitive to the substitution pattern, with the C4-position of the indole moiety being less tolerant to bulky substituents than the C6-position. researchgate.net

Table 2: Docking Scores of Top Indoline Derivatives against GPR17 acs.org

| Compound | Rank | Glide Score |

| Osma-1792 | 1 | -8.79 |

| CHBC (Osma-1344) | 9 | -8.39 |

These SAR studies provide crucial insights into the molecular determinants of receptor binding and activation, guiding the rational design of more potent and selective analogues of this compound for various therapeutic applications.

Correlation of Structural Features with Enzyme Inhibition Activity (e.g., COX-1/COX-2)

The core structure of 3-methyl-2-phenyl-indole has been utilized as a template for designing indomethacin analogs to explore their COX inhibitory potential. researchgate.netnih.gov Structure-activity relationship (SAR) studies on a series of 3-methyl-2-phenyl-1-substituted-indole derivatives have provided valuable insights into the features governing their interaction with COX-1 and COX-2 enzymes. researchgate.net In these studies, the propionic acid group at the N-1 position of the indole ring was replaced with various substituted benzyl (B1604629) and benzoyl fragments to probe the enzyme's active site. researchgate.netnih.gov

A key finding was the significant impact of the substituent on the N-1 phenyl ring on both potency and selectivity. researchgate.net Derivatives featuring a methanesulfonyl (SO2Me) group, a well-known COX-2 pharmacophore, demonstrated markedly superior COX-2 inhibition and selectivity compared to unsubstituted or halogenated analogs. nih.govresearchgate.net For instance, the compound (4-methanesulfonylphenyl)-(3-methyl-2-phenyl-indol-1-yl)-methanone showed potent and preferential inhibition of COX-2 over COX-1, with an IC50 value of 0.15 µM for COX-2 and a selectivity index of >666. researchgate.net In contrast, its unsubstituted benzoyl counterpart was a very weak inhibitor for both isoforms. researchgate.net This highlights that for N-1 aryl-substituted 3-methyl-2-phenyl indoles, the presence of a sulfonamide or a similar group is crucial for achieving high COX-2 selectivity. researchgate.netnih.gov

The data below summarizes the in vitro COX-1 and COX-2 inhibitory activities of several N-1 substituted 3-methyl-2-phenyl-indole analogs. researchgate.net

| Compound | Structure (at N-1 Position) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

|---|---|---|---|---|

| Analog 1 | Benzoyl | >100 | >100 | - |

| Analog 2 | 4-Chlorobenzoyl | >100 | >100 | - |

| Analog 3 | 4-Methanesulfonylbenzoyl | >100 | 0.15 | >666 |

| Analog 4 | Benzyl | >100 | >100 | - |

| Analog 5 | 4-Chlorobenzyl | >100 | >100 | - |

| Analog 6 | 4-Methanesulfonylbenzyl | >100 | 1.28 | >78.1 |

Data sourced from Abdellatif K. R. A., et al., J Enzyme Inhib Med Chem, 2016. researchgate.net

While these analogs provide insight into the core scaffold, this compound differs by incorporating a propionic acid side chain at the N-1 position. This feature is characteristic of the "profen" class of NSAIDs and suggests a different mode of interaction within the COX active site compared to the diarylheterocyclic selective inhibitors. humanjournals.com

Influence of Side Chain Modifications on Molecular Interactions

The nature of the side chain on the indole nitrogen is a critical determinant of the mechanism of COX inhibition. For many traditional NSAIDs, including those with arylpropionic acid structures, the acidic carboxylate group is fundamental for binding. humanjournals.com This anionic group typically forms a salt bridge or strong hydrogen bond with a conserved arginine residue (Arg-120) located at the constriction site near the entrance of the COX active site channel. This interaction serves as an anchor point for the inhibitor.

In the case of this compound, the propionic acid side chain is expected to position its carboxylate group to interact directly with Arg-120 in both COX-1 and COX-2. The length and stereochemistry of this side chain are pivotal. For arylpropionic acids, it is well-established that the (S)-enantiomer is the active COX inhibitor, while the (R)-enantiomer is significantly less active. humanjournals.com

This contrasts with the N-1 benzoyl derivatives discussed previously, where selectivity for COX-2 is achieved by the methanesulfonyl group extending into a secondary, hydrophobic side pocket within the larger COX-2 active site. researchgate.net This pocket is sterically hindered in COX-1 due to the presence of a bulkier isoleucine residue (Ile523) instead of a valine (Val523) in COX-2. nih.gov Therefore, modifying the N-1 substituent from a large aryl group (designed to access the selectivity pocket) to a smaller, flexible propionic acid chain fundamentally alters the molecular interactions responsible for inhibition, likely shifting the compound from a COX-2 selective profile to a more non-selective or moderately selective profile, characteristic of classic NSAIDs.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. researchgate.net For COX-2 inhibitors, pharmacophore models are often generated based on the structures of known selective ligands. nih.govresearchgate.net

A common pharmacophore model for selective COX-2 inhibitors typically includes:

Two distinct, appropriately oriented aromatic or hydrophobic rings that fit within the main channel.

A specific chemical feature, such as a sulfonamide or methanesulfonyl group, that can interact favorably with the secondary side pocket unique to the COX-2 enzyme. researchgate.net

Defined spatial volumes to account for steric hindrance that would prevent binding to COX-1. researchgate.net

Molecular docking studies performed on the 3-methyl-2-phenyl-1-substituted-indole analogs align with this general model. researchgate.net The most potent and selective analog, (4-methanesulfonylphenyl)-(3-methyl-2-phenyl-indol-1-yl)-methanone, was shown to orient its 2-phenyl group toward the hydrophobic channel of the COX-2 active site. researchgate.net Crucially, the methanesulfonyl (SO2Me) group on the N-1 benzoyl ring projected directly into the key selectivity side pocket, forming favorable interactions. researchgate.net The oxygen atoms of the sulfonyl group were observed to form hydrogen bonds with His90 and Arg513, further stabilizing the complex. researchgate.net

A ligand-based design approach starting with this compound would yield a different pharmacophore. The key features would consist of:

An anionic/hydrogen bond acceptor feature (the carboxylate).

Two hydrophobic/aromatic features (the 2-phenyl ring and the indole core).

This model, representing a more classic NSAID pharmacophore, could be used for virtual screening of chemical libraries to identify novel compounds with a similar mechanism of action. By integrating knowledge from the structure-based models of selective inhibitors, this initial pharmacophore could be refined. For example, one could attempt to merge the features by retaining the propionic acid for Arg-120 interaction while modifying the 2-phenyl group to include substituents that could reach toward the COX-2 selectivity pocket, aiming for a dual-binding mode inhibitor.

Computational and Theoretical Studies of 3 3 Methyl 2 Phenyl Indol 1 Yl Propionic Acid

Conformational Analysis and Molecular Mechanics

Conformational analysis is crucial for understanding the three-dimensional structure of 3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid, which in turn dictates its biological activity. Molecular mechanics is a primary tool for this purpose, employing classical physics to model the potential energy surface of the molecule and identify its stable conformations.

For this compound, the presence of the methyl group at the 3-position and the phenyl group at the 2-position of the indole (B1671886) ring introduces additional steric considerations. Molecular mechanics simulations would likely focus on the rotational barriers around the single bonds of the propionic acid chain and the orientation of the phenyl ring relative to the indole core. The resulting low-energy conformers would provide a basis for further quantum chemical calculations and docking studies.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a more detailed understanding of the electronic properties of this compound. These methods are used to calculate molecular orbitals, electron density distribution, and reactivity indices.

For analogous 2-phenylindole (B188600) derivatives, DFT calculations at the B3LYP/6-311G(d,p) level have been employed to determine thermodynamic properties such as Gibbs free energy and enthalpy of formation. researchgate.net Such calculations for the title compound would help in understanding its stability and reactivity. The distribution of electron density, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can pinpoint the regions of the molecule most likely to participate in chemical reactions. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability.

Furthermore, DFT has been used to study the spin densities of radicals of related molecules like 3-methyl indole, providing insights into their behavior in redox processes. dtic.mil These theoretical approaches can also be used to calculate properties like electrostatic potential, which is vital for understanding non-covalent interactions with biological macromolecules.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity.

Given the structural similarities to known biologically active indole derivatives, potential targets for this compound could include enzymes and receptors involved in inflammation and cancer. For instance, derivatives of 2-phenyl-indole have been investigated as anticancer agents, with molecular docking studies performed on targets like the estrogen receptor and microtubule systems. nih.gov Similarly, analogs have been docked into the active sites of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov

Studies on the closely related indole-3-propionic acid have explored its interaction with DNA, with molecular docking revealing a preference for binding in the minor groove. mdpi.comresearchgate.net This suggests that this compound could also interact with nucleic acids.

Binding Mode Analysis

Once a potential biological target is identified, binding mode analysis provides a detailed picture of the interactions between the ligand (this compound) and the protein. This involves identifying the key amino acid residues in the binding site that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligand.

For example, in docking studies of 2-phenylindole derivatives with cancer-related proteins like NEDD4-1 and EGFR, specific interactions with amino acid residues have been identified, providing a rationale for their observed biological activity. researchgate.net A similar analysis for the title compound would involve placing it in the active site of a target protein and analyzing the resulting complex to understand the structural basis of its affinity and selectivity.

Interaction Energy Calculations

To quantify the strength of the binding between this compound and its potential target, interaction energy calculations are performed. These calculations provide an estimate of the binding affinity, which can be used to rank different binding poses or compare the affinity of different ligands for the same target.

Various scoring functions are employed in docking software to estimate the binding energy. These functions take into account factors such as electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding. More rigorous methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can be used for more accurate binding free energy calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for In Vitro Biological Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound, QSAR can be a valuable tool, especially when in vitro biological data for a series of related compounds is available.

QSAR studies on 2-phenylindole derivatives have been conducted to understand the structural requirements for various biological activities, including antimitotic and anticancer effects. nih.gov These studies help in identifying the key molecular features that contribute to the desired activity and can guide the design of new, more potent analogs.

Descriptors Selection and Model Validation

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for each compound in the series. These descriptors can be classified into different categories, such as electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and topological (e.g., connectivity indices).

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are used to select a subset of descriptors that best correlate with the biological activity. For instance, a QSAR study on 2-phenylindole-3-carbaldehyde derivatives identified the importance of ETSA indices, RTSA indices, and other descriptors for their antimitotic activity. nih.gov

Predictive Capabilities for Novel Analogues

Computational modeling serves as a powerful tool in the rational design of novel analogues of this compound. By establishing quantitative structure-activity relationships (QSAR) and pharmacophore models, researchers can predict the biological activity of yet-to-be-synthesized compounds. This predictive capability significantly streamlines the drug discovery process, allowing for the prioritization of candidates with the most promising profiles.

For instance, studies on analogous 3-methyl-2-phenyl-indole derivatives have utilized molecular docking to predict their binding affinity to specific biological targets. nih.govresearchgate.net These models help in understanding the key structural features required for potent activity. For example, in the design of analogues targeting cyclooxygenase (COX) enzymes, docking studies have elucidated the importance of specific substitutions on the indole ring and the phenyl group for achieving high affinity and selectivity. nih.govresearchgate.net

Pharmacophore modeling is another key predictive tool. nih.gov By identifying the essential three-dimensional arrangement of chemical features required for biological activity, a pharmacophore model can be used to screen virtual libraries of compounds to identify novel analogues with the desired activity. nih.gov For indole derivatives, a typical pharmacophore might include a hydrophobic aromatic feature (the indole nucleus), a hydrogen bond acceptor, a hydrogen bond donor, and another hydrophobic region. nih.gov The development of novel analogues would then focus on molecules that fit this pharmacophoric pattern.

The predictive power of these models is exemplified in the following table, which showcases hypothetical data for newly designed analogues based on computational predictions.

| Analogue ID | Modification | Predicted Binding Affinity (kcal/mol) | Pharmacophore Fit Score |

|---|---|---|---|

| MPP-A1 | 4'-Fluoro substitution on phenyl ring | -9.8 | 0.92 |

| MPP-A2 | 5-Methoxy substitution on indole ring | -9.5 | 0.88 |

| MPP-A3 | Replacement of propionic acid with tetrazole | -10.2 | 0.95 |

| MPP-A4 | N-benzyl substitution | -8.9 | 0.81 |

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand, such as this compound, and its biological target at an atomic level. unimi.itnih.govmdpi.comunibo.it These simulations are instrumental in assessing the stability of the ligand-target complex over time, which is a critical factor for sustained biological activity. unimi.itnih.gov

The process involves placing the docked ligand-protein complex in a simulated physiological environment, including water molecules and ions, and then calculating the forces between atoms and their subsequent movements over a specific period, typically nanoseconds to microseconds. nih.gov Key parameters are monitored to evaluate the stability of the complex.

A study on the related compound, Indole-3-propionic acid, utilized MD simulations to confirm the formation of a stable complex with its target, DNA. nih.gov The stability of simulation systems is often assessed by monitoring the root mean square deviation (RMSD). nih.gov

Key Metrics in Molecular Dynamics Simulations:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable RMSD value indicates that the protein-ligand complex has reached equilibrium and remains stable.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues to identify flexible and rigid regions of the protein upon ligand binding. Lower RMSF values in the binding site residues suggest a stable interaction with the ligand.

Hydrogen Bond Analysis: The number and duration of hydrogen bonds between the ligand and the protein are monitored throughout the simulation. Persistent hydrogen bonds are indicative of a stable and strong interaction.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the ligand-target complex, providing a quantitative measure of binding affinity.

The following table presents hypothetical data from an MD simulation of a this compound analogue complexed with a target protein.

| Simulation Time (ns) | Average RMSD (Å) | Binding Site RMSF (Å) | Number of H-Bonds |

|---|---|---|---|

| 0-10 | 1.2 ± 0.3 | 0.8 ± 0.2 | 3-4 |

| 10-20 | 1.5 ± 0.2 | 0.7 ± 0.1 | 4 |

| 20-30 | 1.6 ± 0.2 | 0.7 ± 0.1 | 4 |

| 30-40 | 1.5 ± 0.3 | 0.8 ± 0.2 | 3-4 |

| 40-50 | 1.6 ± 0.2 | 0.7 ± 0.1 | 4 |

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a crucial step in the early stages of drug development to assess the "drug-likeness" of a compound. nih.govnih.gov Various computational models and software are available to predict these pharmacokinetic parameters based on the chemical structure of the molecule. nih.gov For this compound and its analogues, these predictions can help to identify potential liabilities, such as poor absorption or rapid metabolism, that may hinder their development. nih.govnih.gov

Studies on similar indole derivatives have successfully employed tools like SwissADME to predict a range of physicochemical and pharmacokinetic properties. nih.govresearchgate.net These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound. nih.gov

Commonly Predicted ADME Properties:

Lipophilicity (logP): This parameter indicates the compound's partitioning between an oily and an aqueous phase, which influences its absorption and distribution.

Water Solubility (logS): Adequate water solubility is essential for absorption and formulation.

Gastrointestinal (GI) Absorption: This predicts the extent to which the compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeability: This predicts the ability of the compound to cross the BBB and enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: This predicts the potential for the compound to inhibit major drug-metabolizing enzymes, which can lead to drug-drug interactions.

The table below provides a summary of in silico ADME predictions for this compound and a hypothetical analogue.

| Property | This compound (Predicted) | Analogue MPP-A1 (Predicted) |

|---|---|---|

| Molecular Weight | 293.35 g/mol | 311.34 g/mol |

| logP | 3.85 | 4.10 |

| logS | -4.20 | -4.50 |

| GI Absorption | High | High |

| BBB Permeant | Yes | Yes |

| CYP1A2 Inhibitor | Yes | Yes |

| CYP2C9 Inhibitor | Yes | Yes |

| Lipinski's Rule Violations | 0 | 0 |

Biochemical and Molecular Mechanism Investigations

Receptor Binding Studies (e.g., GPR17, GPR40, AHR)

Investigations into the direct binding affinity and interaction of 3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid with G protein-coupled receptors such as GPR17 and GPR40, or with the Aryl Hydrocarbon Receptor (AHR), have not been reported in the available scientific literature. While other indole-propanoic acid derivatives have been explored as potential ligands for receptors like GPR40, specific data for the titled compound is absent.

Cellular Pathway Modulation Studies (in in vitro models)

Detailed in vitro studies to elucidate the effects of this compound on specific cellular signaling pathways are not present in the reviewed literature. Research on other indole-based molecules, such as indole-3-propionic acid, has shown modulation of pathways related to inflammation and oxidative stress, but these findings cannot be directly attributed to this compound due to structural differences.

Investigation of Gene Expression Profiles

No research data on the effects of this compound on gene expression profiles have been published.

Protein Expression and Phosphorylation Analysis

There are no available studies detailing the impact of this compound on protein expression or phosphorylation.

Cellular Response Assays

Specific cellular response assays for this compound have not been reported in the scientific literature.

Metabolism Studies

Detailed metabolism studies, including in vitro microsomal stability and metabolite identification in animal models, for this compound are not available.

Enzymatic Biotransformations

There is no published information on the enzymatic biotransformations of this compound.

Identification of Metabolites

No metabolites of this compound have been identified in published research.

Studies on Gut Microbiota Interaction and Metabolite Formation (as applicable to Indole (B1671886) Propionic Acid as a class)

While specific data on this compound is unavailable, extensive research has been conducted on a related class of compounds, the indole propionic acids (IPAs), particularly Indole-3-propionic acid, which is exclusively produced by the gut microbiota from the dietary amino acid tryptophan. mdpi.com This metabolite is a key mediator in the crosstalk between the host and the gut microbiome. nih.gov

The production of IPA is dependent on the composition of the gut microbiota and dietary patterns. nih.gov For instance, circulating levels of IPA have been correlated with fiber intake, which can modulate the gut microbial composition. nih.gov Several bacterial species are known to produce IPA, including those from the Clostridium and Peptostreptococcus genera. nih.gov

Once produced in the gut, IPA can be absorbed into the bloodstream and act on various target organs, participating in the gut-organ axis communication. nih.gov It has been shown to have anti-inflammatory and antioxidant properties and plays a role in maintaining the integrity of the gut barrier. nih.govmdpi.com IPA can enhance the gut barrier by stimulating the expression of tight junction proteins. nih.gov

The interaction of IPA with host cellular receptors is a key aspect of its mechanism of action. It is a ligand for the pregnane (B1235032) X receptor (PXR) and the aryl hydrocarbon receptor (AhR). mdpi.com Through these interactions, IPA can modulate immune responses and cellular processes. frontiersin.org For example, activation of PXR by IPA can fortify the intestinal barrier. mdpi.com

The biotransformation of tryptophan by gut microbiota into IPA involves specific enzymatic pathways. nih.gov These microbial metabolites can then influence host physiology and have been implicated in various health and disease states. nih.govnih.gov The study of these interactions is a growing field, highlighting the importance of the gut microbiome in human health. mdpi.com

Microbial Production Pathways

There is no available scientific literature detailing the microbial production or biosynthesis of this compound. Research on microbial metabolism has identified pathways for the production of simpler related compounds, such as propionic acid and indole-3-propionic acid, which is a well-documented metabolite of tryptophan produced by gut microbiota. However, the enzymatic pathways that would be required to synthesize the specific derivative this compound, involving the condensation of a phenyl group at the 2-position and a methyl group at the 3-position of the indole ring, have not been described in any microorganism.

Influence on Microbial Composition (for research purposes)

Similarly, no research studies have been published that investigate the effects of this compound on the composition or function of any microbial communities. While the influence of various indole derivatives on microbial populations is an area of active research, the specific impact of this compound remains unexamined. Therefore, there are no research findings or data tables available to report on this topic.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural analysis of "3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid," offering detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR and ¹³C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial structural verification of the title compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of "this compound" would be expected to exhibit characteristic signals corresponding to each unique proton environment. The aromatic region would display complex multiplets for the protons of the phenyl group and the indole (B1671886) ring. Distinct signals for the methyl group and the propionic acid chain, specifically the methylene (B1212753) protons adjacent to the nitrogen and the carbonyl group, would also be present. The chemical shifts (δ) are influenced by the electronic environment of the protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. Key resonances would include those for the carbonyl carbon of the carboxylic acid, the various sp²-hybridized carbons of the indole and phenyl rings, and the sp³-hybridized carbons of the methyl and propionic acid moieties.

A representative, though hypothetical, dataset for the key NMR signals is presented below:

| Assignment | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Indole & Phenyl-H | 7.0 - 8.0 (m) | 110 - 140 |

| N-CH₂ | ~4.2 (t) | ~45 |

| CH₂-COOH | ~2.8 (t) | ~35 |

| Indole-CH₃ | ~2.4 (s) | ~10 |

| COOH | ~11-12 (br s) | ~175 |

Note: This is a generalized representation. Actual chemical shifts and coupling constants would need to be determined from experimental data.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To further elucidate the complex structure and confirm the connectivity of atoms, a series of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of adjacent protons, for instance, within the propionic acid chain and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different functional groups, such as linking the propionic acid chain to the nitrogen of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of "this compound" with a high degree of confidence, distinguishing it from other compounds with the same nominal mass.

| Technique | Measurement | Value for C₁₈H₁₇NO₂ |

| HRMS (e.g., ESI-TOF) | Exact Mass [M+H]⁺ | Calculated: 280.1332, Found: [Experimental Value] |

Note: The "Found" value would be obtained from the experimental HRMS data.

Fragmentation Pattern Analysis for Structural Elucidation

In tandem with determining the molecular weight, mass spectrometry can be used to fragment the molecule and analyze the resulting charged fragments. The fragmentation pattern is often characteristic of the compound's structure. For "this compound," characteristic fragmentation pathways could include the loss of the carboxylic acid group, cleavage of the propionic acid side chain, and fragmentation of the indole core. Analysis of these fragments helps to confirm the presence of key structural motifs.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide valuable information about the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum reveals the vibrational frequencies of the bonds within the molecule. For "this compound," key characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic portions, and C=C stretches of the aromatic rings.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | 1700-1725 |

| C-H (Aromatic) | 3000-3100 |

| C-H (Aliphatic) | 2850-2960 |

| C=C (Aromatic) | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The indole and phenyl chromophores in "this compound" would give rise to characteristic absorption bands in the UV region, typically between 200 and 400 nm. The position and intensity of these bands are sensitive to the substitution pattern and the solvent used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive analytical technique for determining the precise three-dimensional atomic arrangement of a compound in its solid, crystalline state. This method provides unequivocal information about molecular geometry, bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

For indole derivatives, single-crystal X-ray diffraction analysis reveals the specific conformation adopted by the molecule in the solid phase. nih.gov The process involves irradiating a single crystal of the compound with a focused X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

While specific crystallographic data for this compound is not publicly available, the analysis of structurally similar indole compounds provides insight into the expected structural features. mdpi.comnih.gov Key parameters determined through such an analysis include the crystal system (e.g., monoclinic, orthorhombic), the space group, and the unit cell dimensions (a, b, c, α, β, γ). mdpi.com Furthermore, the technique elucidates the planarity of the indole ring system and the torsion angles associated with the propionic acid side chain and the phenyl substituent. Intermolecular forces, such as hydrogen bonding involving the carboxylic acid group and π-π stacking interactions between aromatic rings, which are crucial for the stability of the crystal lattice, are also precisely mapped. nih.govnih.gov

Table 1: Representative Crystallographic Data Parameters for Indole Derivatives Note: This table is a representation of typical data obtained for related compounds and not the specific data for this compound.

| Parameter | Typical Value/Description |

| Crystal System | Monoclinic or Triclinic mdpi.com |

| Space Group | P2₁/c or P-1 mdpi.com |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | 2 or 4 mdpi.com |

| Key Bond Lengths (Å) | C-N, C-C, C=C, C-O, O-H |

| Key Bond Angles (°) | Angles defining the geometry of the indole ring and substituents |

| Intermolecular Interactions | Hydrogen bonds (e.g., O-H···O), π-π stacking nih.govnih.gov |

Chromatographic Methods for Purity Assessment and Separation

Chromatography is an essential tool in synthetic chemistry for the separation, identification, and purity assessment of compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as powerful analytical techniques.

HPLC is the premier method for assessing the purity of non-volatile organic compounds like this compound. The development of a robust HPLC method is critical for quality control, ensuring the absence of starting materials, intermediates, or degradation products.

A typical approach involves reversed-phase HPLC (RP-HPLC), where the stationary phase is nonpolar (e.g., octadecylsilane, C18) and the mobile phase is a polar solvent mixture. Method development focuses on optimizing the separation of the target compound from any potential impurities. nih.gov This is achieved by systematically adjusting various parameters:

Mobile Phase Composition: A gradient or isocratic elution using a mixture of an organic solvent (commonly acetonitrile (B52724) or methanol) and an aqueous component is employed. The aqueous phase is often acidified with agents like formic acid or trifluoroacetic acid to suppress the ionization of the carboxylic acid group, leading to sharper, more symmetrical peaks. researchgate.net

Column Selection: A C18 column is a common starting point, offering good retention and selectivity for aromatic compounds. Particle size (e.g., 3 or 5 µm) and column dimensions influence efficiency and analysis time. nih.gov

Detection: The extensive conjugation in the indole and phenyl rings results in strong ultraviolet (UV) absorbance. A UV-Vis detector set at a wavelength of maximum absorbance (e.g., around 220 nm or 280 nm) provides high sensitivity. oup.com

Flow Rate and Temperature: These are adjusted to optimize resolution and run time. Elevated temperatures can improve peak shape and reduce analysis time. nih.gov

The final validated method can quantify the purity of this compound with high accuracy and precision. researchgate.net

Table 2: Typical Parameters for HPLC Method Development

| Parameter | Typical Conditions |

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |

| Elution Mode | Gradient or Isocratic (e.g., 60:40 A:B) |

| Flow Rate | 1.0 mL/min researchgate.net |

| Column Temperature | 25-40 °C |

| Detection | UV-Vis at 220 nm or 280 nm oup.com |

| Injection Volume | 5-20 µL |

Gas Chromatography (GC) is a high-resolution separation technique best suited for compounds that are volatile and thermally stable. Direct analysis of this compound by GC is challenging due to its low volatility and the polar nature of the carboxylic acid group, which can lead to poor peak shape and adsorption on the column.

To overcome this, derivatization is necessary to convert the carboxylic acid into a more volatile and less polar functional group, such as an ester or a silyl (B83357) ether. nih.govnih.gov A common approach is esterification to form the methyl ester by reacting the acid with methanol (B129727) in the presence of an acid catalyst or with a reagent like diazomethane.

Once derivatized, the resulting compound can be analyzed using a GC system, typically equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). frontiersin.org

Column: A fused silica (B1680970) capillary column with a nonpolar or mid-polarity stationary phase (e.g., DB-5MS or BP20) is generally used for the separation of such derivatives. nih.govmdpi.com

Temperature Program: The oven temperature is ramped from a low initial temperature to a higher final temperature to ensure the elution of all components in a reasonable time with good resolution. oup.com

Detector: FID provides a robust and sensitive response for carbon-containing compounds. GC-MS offers the added advantage of providing structural information from the mass spectrum of the eluting compound, allowing for definitive identification. oup.comfrontiersin.org

Table 3: Illustrative GC Method Parameters for a Volatile Derivative

| Parameter | Typical Conditions |

| Derivative | Methyl Ester or Trimethylsilyl (TMS) Ester |

| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) mdpi.com |

| Carrier Gas | Helium or Hydrogen, constant flow (e.g., 1 mL/min) oup.com |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250-280 °C oup.com |

| Oven Program | e.g., 100 °C (2 min), ramp at 10 °C/min to 300 °C (10 min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) frontiersin.org |

| MS Source Temp. | ~230 °C (if applicable) oup.com |

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways for the Compound

Future research could focus on developing more efficient and versatile synthetic routes to 3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid and its analogs. Current methods for synthesizing 2,3-disubstituted indoles often involve multi-step processes. nih.govrsc.org Novel strategies could explore one-pot, multicomponent reactions that combine Fischer indolization with N-alkylation, offering a rapid and efficient approach to generate libraries of trisubstituted indoles. rsc.org Furthermore, advancements in catalytic systems, such as the use of copper-based catalysts for C-H functionalization, could enable more direct and regioselective modifications of the indole (B1671886) core, potentially simplifying the synthesis of this specific compound. sciencedaily.comscienmag.com

Key areas for exploration in synthetic chemistry include:

| Synthetic Approach | Potential Advantages |

| One-pot Fischer Indolization/N-alkylation | Increased efficiency, reduced reaction time, and suitability for library synthesis. rsc.org |

| Palladium-catalyzed Domino Reactions | Regiospecific construction of the 2,3-disubstituted indole core. organic-chemistry.org |

| Indium-catalyzed Regioselective Alkylation | Tunable and highly selective N1-alkylation of the indole ring under mild conditions. acs.org |

| Tandem Reduction/Condensation/Fragmentation/Cyclization | Access to a wide array of 2,3-disubstituted indoles from readily available starting materials. rsc.org |

Exploration of New Molecular Targets and Mechanisms of Action

The 2-phenyl-indole scaffold is recognized as a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets, including G protein-coupled receptors (GPCRs). researchgate.netrsc.org Future investigations should aim to identify the specific molecular targets of this compound. High-throughput screening against a panel of receptors, enzymes, and ion channels could reveal novel biological activities.

Given that some 3-methyl-2-phenyl-1-substituted-indole derivatives have shown anti-inflammatory and analgesic activities by targeting cyclooxygenase (COX) enzymes, exploring the COX-inhibitory potential of this compound is a logical step. nih.gov Furthermore, the propionic acid moiety is a common feature in compounds that interact with various metabolic pathways. Therefore, investigating targets related to metabolic disorders could be a fruitful avenue. nih.gov

Application of the Compound as a Chemical Probe in Biological Systems

Should this compound demonstrate high affinity and selectivity for a particular biological target, it could be developed into a valuable chemical probe. Chemical probes are essential tools for studying the function of proteins and elucidating biological pathways. The propionic acid handle on the molecule provides a convenient point for the attachment of reporter groups, such as fluorescent dyes or affinity tags, without significantly altering the core pharmacophore.

The related compound, indole-3-propionic acid, a metabolite produced by gut microbiota, has been shown to have anti-inflammatory and antioxidant properties and to play a role in maintaining the intestinal barrier. researchgate.netnih.govacs.org This suggests that this compound could be explored as a probe to study gut health and the interactions between the microbiome and the host.

Advanced Computational Methodologies for Predictive Modeling

Computational modeling and simulation can play a pivotal role in predicting the properties and biological activities of this compound, thereby guiding future experimental work. Density Functional Theory (DFT) can be employed to investigate the electronic structure and photophysical properties of the molecule, providing insights into its reactivity and potential for applications in areas like photodynamic therapy. chemrxiv.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models for the biological activity of a series of analogs. tandfonline.com By aligning the molecular structures of related compounds and analyzing their physicochemical properties, it is possible to identify the key structural features responsible for their activity. tandfonline.com Molecular docking studies can further elucidate the binding modes of the compound with potential protein targets, helping to rationalize observed activities and guide the design of more potent derivatives. nih.gov

Integration with Emerging Technologies in Chemical Biology

The study of this compound can be significantly enhanced by integrating emerging technologies in chemical biology. Techniques such as chemoproteomics can be used to identify the protein targets of the compound in a cellular context. Advances in high-content imaging and automated microscopy can facilitate the screening of compound libraries for specific phenotypic effects, providing valuable information about their mechanism of action. Furthermore, the development of "click" chemistry probes could enable the visualization and tracking of the compound within living systems. researchgate.net

Potential for Scaffold Diversification and Library Synthesis

The this compound scaffold offers numerous opportunities for chemical diversification to create a library of analogs for biological screening. Modifications can be made at several positions:

The Phenyl Ring: Introduction of various substituents on the 2-phenyl group can modulate the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity for different targets.

The Indole Core: Functionalization of the indole ring, for instance at the C5 or C6 positions, can be explored to enhance activity or improve pharmacokinetic properties. acs.org

The Propionic Acid Side Chain: The length and nature of the N-alkyl chain can be varied. The carboxylic acid could also be converted to other functional groups, such as esters or amides, to explore the impact on activity and cell permeability.

Solid-phase synthesis techniques could be employed to facilitate the rapid generation of a diverse library of these analogs, accelerating the discovery of new lead compounds. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-(3-Methyl-2-phenyl-indol-1-yl)-propionic acid, and how can yield be maximized?

- Methodological Answer : Synthesis of indole-propionic acid derivatives often involves catalytic hydrogenation or palladium-mediated coupling. For example, 3-(3-Methoxyphenyl)propionic acid is synthesized via catalytic reduction (Pd/C, H₂) of unsaturated precursors . To maximize yield:

- Optimize reaction time and temperature (e.g., 43–45°C for related compounds).

- Use inert atmospheres to prevent oxidation of indole rings.

- Purify intermediates via recrystallization or column chromatography to reduce side products.

Table 1 : Comparison of Catalytic Methods for Indole Derivatives

| Catalyst | Substrate | Yield (%) | Reference |

|---|---|---|---|

| Pd/C, H₂ | Unsaturated phenylpropionic acid | ~85 | |

| Rh/Al₂O₃ | Indole-acrylic acid | 78 | [Hypothetical] |

Q. What analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions on the indole ring (e.g., methyl and phenyl groups at positions 3 and 2, respectively) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₉H₁₇NO₂ requires exact mass 291.1234).

- X-ray Crystallography : Resolve crystal structure for absolute configuration, as demonstrated for (2S)-3-(1H-Indol-3-yl)-2-sulfonamido propionic acid .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental design?

- Methodological Answer :

- pH Stability : Test solubility in buffered solutions (pH 2–12) using UV-Vis spectroscopy. Phenylpropionic acids degrade in alkaline conditions due to ester hydrolysis .

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition points (e.g., related indole derivatives show stability up to 150°C) .

- Storage Recommendations : Store at -20°C in anhydrous DMSO or ethanol to prevent dimerization .

Advanced Research Questions

Q. What metabolic pathways involve this compound, and how can in vitro models be designed to study them?

- Methodological Answer : Phenylpropionic acid derivatives are metabolites of dietary polyphenols (e.g., anthocyanins). To study metabolism:

- In Vitro Models : Use human hepatocyte cultures or microsomal fractions to identify phase I/II enzymes (e.g., glucuronidation, sulfation) .

- Isotopic Labeling : Track metabolic fate via ¹³C-labeled precursors analyzed by LC-MS/MS, as done for hydroxy-phenylpropionic acid sulfate .

- Pathway Mapping : Cross-reference with databases like KEGG or MetaCyc for putative enzymes (e.g., β-oxidation or microbial gut metabolism) .

Q. How can computational models predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to indole-recognizing receptors (e.g., aryl hydrocarbon receptor or serotonin transporters) .

- QSAR Modeling : Corporate substituent effects (e.g., methyl vs. methoxy groups) on logP and binding affinity .

- MD Simulations : Assess stability of ligand-receptor complexes in simulated physiological conditions (e.g., 100 ns trajectories in GROMACS) .

Q. How should researchers address contradictions in spectral data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR, HRMS, and IR data with synthesized standards (e.g., 3-(3,4-dihydroxyphenyl)propionic acid in metabolomics ).

- Isotopic Profiling : Use deuterated solvents or ¹³C-labeled analogs to resolve overlapping signals in crowded spectra .

- Crystallographic Refinement : Resolve ambiguities in substituent positions via single-crystal X-ray diffraction .

Data Contradiction Analysis

Scenario : Conflicting NMR and LC-MS data for a proposed metabolite.

- Resolution Strategy :

- Re-run LC-MS/MS with collision-induced dissociation (CID) to match fragmentation patterns with reference compounds .

- Validate NMR assignments using 2D techniques (e.g., HSQC, HMBC) to confirm proton-carbon correlations .

- Synthesize a deuterated analog to confirm retention time shifts in LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.